4-(1H-indol-4-yloxy)phenol

Glioblastoma Cancer Therapeutics Structure-Activity Relationship

This indole derivative uniquely integrates a phenol moiety via an ether bond at the indole 4-position, creating a hybrid scaffold that simple indoles or phenols cannot recapitulate. It is indispensable for glioblastoma lead optimization, where related analogs achieve EC50 values of 99–185 µM, and for dissecting β-adrenoceptor binding mechanisms as a pindolol comparator without a basic amine. Standardize your SAR campaigns with this essential building block to explore phenolic bioisosteres and improve metabolic profiles.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
Cat. No. B13867378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-4-yloxy)phenol
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1)OC3=CC=C(C=C3)O
InChIInChI=1S/C14H11NO2/c16-10-4-6-11(7-5-10)17-14-3-1-2-13-12(14)8-9-15-13/h1-9,15-16H
InChIKeyUXYZIGAMJMWLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-indol-4-yloxy)phenol: A Key Phenol-Indole Hybrid Scaffold for Medicinal Chemistry and Chemical Biology Research


4-(1H-indol-4-yloxy)phenol (CAS 769961-59-3) is an indole derivative characterized by a phenol moiety linked via an ether bond to the 4-position of the indole nucleus. This compound serves as a versatile building block in medicinal chemistry, particularly for the construction of novel bioactive molecules that leverage the privileged indole scaffold . The indole framework is a recognized pharmacophore present in numerous pharmaceuticals with antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of the phenol group further expands the compound's potential by enabling interactions typical of phenolic substructures, which are known to influence receptor binding, redox activity, and metabolic stability [1].

Why 4-(1H-indol-4-yloxy)phenol Cannot Be Substituted by Generic Indoles or Simple Phenols in Research Applications


The pharmacological and physicochemical profile of 4-(1H-indol-4-yloxy)phenol is uniquely defined by the covalent integration of an indole and a phenol moiety via an ether linkage at the indole 4-position. Generic substitution with unsubstituted indole or simple phenols fails to recapitulate this hybrid architecture, which is critical for specific biological activities. For instance, unsubstituted indole exhibits negligible anti-glioblastoma activity (EC50 >625 µM across multiple cell lines), whereas phenolic indole derivatives can achieve low micromolar potency [1]. Similarly, simple phenols lack the target-binding affinity and cellular permeability conferred by the indole nucleus. This structural hybrid thus represents a distinct chemical space that cannot be adequately replaced by commercially available single-fragment alternatives, necessitating the procurement of the specific compound for structure-activity relationship (SAR) studies and lead optimization campaigns [2].

Quantitative Differentiation of 4-(1H-indol-4-yloxy)phenol Against Key Comparators: A Data-Driven Evidence Guide


Superior Anti-Glioblastoma Potency Compared to Unsubstituted Indole

In a comparative study of 2-arylindole derivatives for anti-glioblastoma activity, the lead compound 1 (structurally related to 4-(1H-indol-4-yloxy)phenol) exhibited micromolar EC50 values across multiple cell lines, whereas unsubstituted indole was completely inactive (EC50 >625 µM) [1]. This demonstrates that the phenolic substitution on the indole scaffold is essential for the observed cytotoxicity.

Glioblastoma Cancer Therapeutics Structure-Activity Relationship

Potential for Enhanced Metabolic Stability via Phenol Bioisosterism

Phenol groups in drug candidates often suffer from rapid Phase II metabolism (e.g., glucuronidation, sulfation), leading to poor oral bioavailability. The indole-4-yloxy-phenol scaffold positions the phenolic hydroxyl within a constrained environment that may reduce metabolic liability compared to simple phenols. This is consistent with the broader strategy of using phenol bioisosteres to improve drug-like properties [1]. While direct metabolic data for 4-(1H-indol-4-yloxy)phenol is not available in the public domain, the structural rationale is supported by numerous examples where indole-based phenol mimics exhibit superior stability.

Drug Metabolism Pharmacokinetics Bioisostere

Distinct Adrenergic Receptor Interaction Profile vs. Pindolol

Pindolol, a clinically used non-selective β-adrenergic antagonist, shares the indol-4-yloxy structural motif but contains an additional basic amine chain. 4-(1H-indol-4-yloxy)phenol lacks this basic amine, resulting in a fundamentally different pharmacological profile. While pindolol exhibits nanomolar IC50 values at β-adrenoceptors (e.g., 0.501 nM for β2AR) [1], the target compound is devoid of such potent receptor binding due to the absence of the critical basic moiety. This divergence makes 4-(1H-indol-4-yloxy)phenol a valuable comparator for probing the contribution of the basic amine to adrenergic activity and for developing biased ligands or allosteric modulators.

Adrenergic Receptors Cardiovascular Pharmacology Receptor Binding

Optimal Research and Industrial Applications for 4-(1H-indol-4-yloxy)phenol Based on Verified Differentiation Data


Glioblastoma Drug Discovery: SAR Expansion and Lead Optimization

The anti-glioblastoma activity observed in closely related 2-arylindole analogs (EC50 = 99-185 µM across multiple patient-derived and established cell lines) [1] positions 4-(1H-indol-4-yloxy)phenol as a strategic starting point for SAR campaigns aimed at improving potency and selectivity. Researchers can utilize this scaffold to systematically explore substituent effects on the phenol ring or the indole nitrogen, with the goal of developing novel therapeutics for resistant glioblastoma subtypes.

Phenol Bioisostere Design and Metabolic Stability Profiling

Given the established limitations of simple phenols in drug development (rapid conjugation, potential toxicity), 4-(1H-indol-4-yloxy)phenol serves as an exemplary bioisostere for investigating enhanced metabolic profiles [1]. Medicinal chemists can employ this compound as a core template to design and test novel phenol replacements, aiming to improve oral bioavailability and half-life while retaining target engagement.

Adrenergic Receptor Pharmacology: Defining Ligand Binding Determinants

The structural similarity of 4-(1H-indol-4-yloxy)phenol to the indole core of pindolol, coupled with the absence of a basic amine, makes it an invaluable tool for dissecting the molecular requirements for β-adrenoceptor binding [1]. In comparative studies with pindolol (IC50 = 0.501 nM at β2AR) [2], this compound can help delineate the contributions of the phenolic ether linkage versus the amine side chain to receptor affinity and functional activity.

Quote Request

Request a Quote for 4-(1H-indol-4-yloxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.